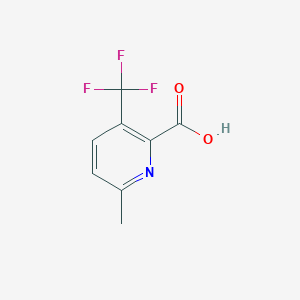

6-Methyl-3-(trifluoromethyl)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

6-methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-3-5(8(9,10)11)6(12-4)7(13)14/h2-3H,1H3,(H,13,14) |

InChI Key |

WPNDTSMQDVUDDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 6 Methyl 3 Trifluoromethyl Picolinic Acid and Its Analogues

Precursor Synthesis and Functionalization of the Pyridine (B92270) Ring

The assembly of the core 6-methyl-3-(trifluoromethyl)pyridine structure is the foundational step. Methodologies generally focus on either building the pyridine ring from acyclic, fluorine-containing precursors or by direct functionalization of a pre-formed pyridine ring. nih.gov

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a critical transformation in medicinal and agricultural chemistry, often improving pharmacokinetic properties due to the group's high lipophilicity and electron-withdrawing nature. beilstein-journals.orgnih.gov Several strategies exist for preparing trifluoromethylpyridine (TFMP) derivatives. nih.gov

One of the most established industrial methods involves the chlorine/fluorine exchange of a trichloromethylpyridine, which is itself formed from the chlorination of a picoline (methylpyridine). nih.gov For instance, 3-picoline can undergo simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts to yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.gov While effective, this method can produce a mixture of chlorinated by-products.

A second major approach involves constructing the pyridine ring from building blocks that already contain the trifluoromethyl group. nih.gov Cyclocondensation reactions are a prime example. The synthesis of herbicides like dithiopyr (B166099) and thiazopyr (B54509) utilizes the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-methylbutanal (B7770604) as a key step to form the core heterocyclic structure. nih.gov A similar strategy could be envisioned for the target molecule, employing appropriately substituted trifluoromethyl-containing precursors. A patent describes a method for preparing 6-trifluoromethylpyridine-3-carboxylic acid derivatives starting from 4,4,4-trifluoro-3-aminobutanoates, which undergo reaction with compounds like methyl acetoacetate (B1235776) to form dihydropyridinone intermediates that are subsequently converted to the desired pyridine. google.com

The table below summarizes common building blocks used in pyridine ring construction.

| Precursor A | Precursor B | Resulting Moiety | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Trifluoromethyl-substituted tetrahydropyran (B127337) (intermediate for pyridine synthesis) | nih.gov |

| 4,4,4-Trifluoro-3-aminobutanoate | Methyl acetoacetate | 6-(Trifluoromethyl)dihydropyridinone | google.com |

| 1-Trifluoromethyl-prop-2-yne 1-iminium triflates | Anilines | 4-(Trifluoromethyl)quinolines | researchgate.net |

Once the substituted pyridine core is obtained, the introduction of a carboxylic acid group at the 2-position (the "picolinic acid" moiety) is required. While oxidation of a pre-existing methyl group is a common route (discussed in section 2.3), direct carboxylation or functional group conversion represents an alternative strategy.

One such method is the hydrolysis of a trifluoromethyl group. Under strongly acidic conditions, such as fuming sulfuric acid and boric acid, a trifluoromethyl group can be hydrolyzed to a carboxylic acid. nih.govrsc.org This method offers a pathway to synthesize carboxylic phosphines from their trifluoromethylated precursors and could be adapted for pyridine systems, although the conditions are harsh. nih.govrsc.org

Another approach involves the functionalization of pyridine derivatives through decarboxylation. For example, lithium pyridylacetates have been shown to undergo decarboxylative trifluoromethylthiolation, demonstrating that a carboxylate group can be used as a precursor to introduce other functional groups. beilstein-journals.org While not a direct carboxylation, this highlights the utility of carboxylated intermediates. More direct carboxylation can be achieved via lithiation of a halogenated pyridine followed by quenching with carbon dioxide, a standard method for introducing carboxylic acid groups onto aromatic rings.

Advanced Coupling Reactions in the Construction of 6-Methyl-3-(trifluoromethyl)picolinic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives from a common core structure. nih.govyoutube.com

Palladium catalysis offers diverse methods for modifying picolinic acid derivatives. A notable strategy is the decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. nih.gov This reaction, mediated by a dual palladium and copper catalyst system, generates a C-C bond by extruding CO2 from the picolinic acid itself, thereby functionalizing the 2-position of the pyridine ring. nih.gov This approach avoids the need to prepare organometallic reagents from the pyridine starting material.

Another versatile method involves using the picolinic acid moiety as an activating group. For instance, arylcarboxylic acid 2-pyridyl esters can undergo palladium-catalyzed decarbonylative coupling with terminal alkynes to produce 1,2-disubstituted acetylenes. rsc.org Picolinic acid has also been employed as a directing group to facilitate C(sp3)−H activation and arylation at positions remote from the pyridine ring in aliphatic amides. mdpi.com

The table below illustrates various palladium-catalyzed reactions for functionalizing pyridine and carboxylic acid derivatives.

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Decarboxylative Coupling | Picolinic Acid + Aryl Halide | Pd(OAc)2 / Cu2O | 2-Arylpyridine | nih.gov |

| Decarbonylative Coupling | Arylcarboxylic acid 2-pyridyl ester + Terminal Alkyne | PdCl2(dppf) / CuI | 1,2-Disubstituted acetylene | rsc.org |

| Reductive C-S Coupling | Carboxylic Acid + Thiol | Palladium catalyst | Thioester | nih.gov |

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly for constructing biaryl and heterobiaryl systems. mdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.comnih.gov

This methodology is highly applicable for synthesizing trifluoromethyl-substituted bipyridines, which are valuable building blocks. rsc.org A typical approach involves the coupling of a trifluoromethyl-substituted pyridylboronic acid with a halo-pyridine, or conversely, a pyridylboronic acid with a halo-(trifluoromethyl)pyridine. rsc.org The synthesis of the required trifluoromethyl-substituted pyridylboronic acids can be achieved through lithiation–boronation protocols. rsc.org A significant challenge in coupling reactions involving pyridines is the tendency for the bipyridine product to coordinate with the palladium catalyst, thereby reducing its activity. mdpi.com The development of specialized catalyst systems, such as those using cyclopalladated ferrocenylimine or imidazolium (B1220033) salt ligands, has been crucial to achieving high yields. mdpi.com

| Electrophile | Nucleophile | Catalyst/Ligand Example | Product | Reference |

| 5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene | (3,4,5-trifluorophenyl)boronic acid | Pd2(dba)3 / CyJohnPhos | Polyfluorinated biphenyl | nih.gov |

| Pyridyl Halide | Trifluoromethyl-substituted Pyridylboronic Acid | Pd(PPh3)4 | Trifluoromethyl-substituted bipyridine | rsc.org |

| Chloropyridine | Tetrabutylammonium 2-pyridylborate | PdCl2(dcpp) | 2,2′-Bipyridine | mdpi.com |

Oxidation Reactions for Picolinic Acid Moiety Formation

One of the most direct and widely used methods for synthesizing picolinic acids is the oxidation of a corresponding 2-methylpyridine (B31789) (α-picoline). wikipedia.orggoogle.com This strategy is highly relevant for the synthesis of 6-Methyl-3-(trifluoromethyl)picolinic acid, assuming a precursor such as 2,6-dimethyl-3-(trifluoromethyl)pyridine is available.

Historically, potassium permanganate (B83412) (KMnO4) has been a common laboratory oxidant for converting 2-picoline to picolinic acid. wikipedia.orgwikipedia.org Other methods described in patent literature involve oxidizing alkyl pyridines with manganese dioxide in concentrated sulfuric acid or using potassium dichromate with a catalyst system. google.comgoogle.com A patent for the synthesis of 6-chloro-3-fluoro-2-picolinic acid specifies using potassium dichromate as the oxidant in dilute sulfuric acid, with sodium tungstate (B81510) and a crown ether as a combined catalyst system. google.com

A key challenge is achieving regioselective oxidation when multiple oxidizable groups are present. Research on the bioconversion of 2,6-dimethylpyridine (B142122) has shown that certain microorganisms can selectively oxidize only one of the two methyl groups. The fungus Exophiala dermatitidis was found to convert 2,6-dimethylpyridine into 6-methylpicolinic acid with a high molar conversion yield of 89%, demonstrating that selective oxidation is feasible. nih.gov

| Starting Material | Oxidant/Catalyst | Product | Reference |

| 2-Methylpyridine (α-Picoline) | Potassium Permanganate (KMnO4) | Picolinic Acid | wikipedia.orgwikipedia.org |

| α-Picoline Sulfate | Manganese Dioxide / Sulfuric Acid | Picolinic Acid | google.com |

| 6-chloro-3-fluoro-2-methylpyridine | Potassium Dichromate / Na2WO4 | 6-chloro-3-fluoro-2-picolinic acid | google.com |

| 2,6-Dimethylpyridine | Exophiala dermatitidis (Biocatalyst) | 6-Methylpicolinic Acid | nih.gov |

Selective Oxidation of Alkyl Substituents to Carboxylic Acids

A primary route for the synthesis of 6-Methyl-3-(trifluoromethyl)picolinic acid involves the selective oxidation of a methyl group on a pyridine ring. A plausible precursor for this transformation is 2,6-dimethyl-3-(trifluoromethyl)pyridine. The challenge in this approach lies in achieving regioselective oxidation of the methyl group at the 2-position over the one at the 6-position.

Various oxidizing agents have been employed for the oxidation of alkylpyridines to their corresponding carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) and nitric acid have been traditionally used. For instance, the oxidation of 2,6-lutidine to dipicolinic acid has been achieved using potassium permanganate in an aqueous solution. However, this method often requires harsh conditions and can lead to over-oxidation or degradation of the pyridine ring, especially with sensitive substituents like a trifluoromethyl group.

More controlled oxidation can be achieved using milder reagents or catalytic systems. For example, vapor-phase oxidation using heterogeneous catalysts, such as those based on vanadium oxide (V₂O₅) supported on titania (TiO₂), has been shown to be effective for the oxidation of picolines to their corresponding carboxylic acids. researchgate.net The selectivity of these reactions can be influenced by reaction temperature, pressure, and the composition of the catalyst.

Another approach involves the use of biocatalysis. Enzymes such as xylene monooxygenase have demonstrated the ability to selectively oxidize methyl groups on aromatic rings. rsc.org This methodology offers the potential for high selectivity under mild reaction conditions, which would be advantageous for the synthesis of complex molecules like 6-Methyl-3-(trifluoromethyl)picolinic acid.

The regioselectivity of the oxidation of 2,6-disubstituted pyridines can be influenced by both steric and electronic factors. The trifluoromethyl group at the 3-position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but can influence the reactivity of the adjacent methyl groups. The steric hindrance provided by the methyl group at the 6-position might also direct the oxidation to the less hindered methyl group at the 2-position.

Process Optimization and Scalability in Laboratory Synthesis

The successful transition of a synthetic route from laboratory scale to larger-scale production hinges on thorough process optimization and an understanding of scalability challenges. For the synthesis of 6-Methyl-3-(trifluoromethyl)picolinic acid, several parameters are critical for ensuring a safe, efficient, and scalable process.

Reaction Parameters:

Temperature and Pressure: The oxidation of alkylpyridines can be highly exothermic. Careful control of the reaction temperature is crucial to prevent runaway reactions and the formation of byproducts. In vapor-phase oxidations, both temperature and pressure play a significant role in determining the conversion and selectivity. google.com

Catalyst Selection and Loading: In catalytic oxidations, the choice of catalyst is paramount. For instance, in the oxidation of 3-picoline, catalytic systems composed of transition-metal compounds, organic bromide salts, and N-hydroxyphthalimide have been investigated. researchgate.netmdpi.com Optimizing the catalyst loading is essential for achieving high conversion and selectivity while minimizing costs.

Solvent and Reagent Concentration: The choice of solvent can influence the solubility of reagents and products, as well as the reaction rate and selectivity. In many industrial processes for pyridine carboxylic acid synthesis, reactions are run at high concentrations to maximize reactor throughput. google.com However, this can also increase the risk of side reactions and complicate product isolation.

Scalability Considerations:

Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective heat management is critical for maintaining control over the reaction temperature.

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mass transfer between the gas, liquid, and solid phases is essential for achieving high reaction rates.

Downstream Processing: The isolation and purification of the final product can be a significant bottleneck in a large-scale process. The development of a robust and efficient work-up and purification procedure is a key aspect of process optimization. This may involve crystallization, extraction, and chromatographic techniques. For example, the isolation of nicotinic acid in some industrial processes is achieved through crystallization in a tube crystallizer. google.com

Safety: The use of strong oxidizing agents and reactions conducted at elevated temperatures and pressures pose significant safety hazards. A thorough safety assessment is required before scaling up any chemical process.

Recent advancements in flow chemistry, utilizing microreactors, offer a promising approach to address some of the challenges associated with the scalability of oxidation reactions. Continuous flow systems can provide enhanced heat and mass transfer, improved safety, and the potential for more efficient process control. organic-chemistry.orgthieme-connect.com

Chemical Transformations and Derivatization Pathways of 6 Methyl 3 Trifluoromethyl Picolinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a primary site for derivatization, readily undergoing reactions typical of aromatic carboxylic acids, such as esterification and amidation. These transformations are fundamental for creating analogues with modified physicochemical properties.

The conversion of 6-methyl-3-(trifluoromethyl)picolinic acid to its corresponding esters can be achieved through several standard synthetic methodologies. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. nih.govresearchgate.net This method is highly effective for a wide range of alcohols.

Alternatively, direct condensation of the carboxylic acid with an alcohol can be promoted using coupling agents or under acid catalysis. For highly reactive or sensitive substrates, the formation of "active esters," such as N-hydroxysuccinimidyl or pentafluorophenyl esters, provides stable intermediates that can subsequently react cleanly with alcohols to yield the final product. nih.gov The choice of method depends on the stability of the starting materials and the desired scale of the reaction.

| Method | Key Reagents | Description |

|---|---|---|

| Via Acyl Chloride | SOCl₂, (COCl)₂ | Two-step process where the carboxylic acid is first activated to an acyl chloride, which then reacts with an alcohol. |

| Fischer Esterification | Alcohol (solvent), Strong Acid (e.g., H₂SO₄) | Direct reaction with an alcohol under acidic conditions, typically driven to completion by removing water. Best for simple alcohols. |

| Coupling Agent-Mediated | DCC, EDC | Direct condensation of the carboxylic acid and alcohol facilitated by a carbodiimide (B86325) coupling agent. |

| Active Ester Formation | Pentafluorophenol, N-hydroxysuccinimide | Formation of a stable, reactive ester intermediate that subsequently acylates an alcohol. nih.gov |

Amide derivatives of 6-methyl-3-(trifluoromethyl)picolinic acid are synthesized by coupling the carboxylic acid with primary or secondary amines. Similar to esterification, this transformation is often carried out by first converting the carboxylic acid to its acyl chloride, followed by the addition of the amine. researchgate.netnih.gov This is a robust and widely used method.

Modern synthetic chemistry frequently employs peptide coupling agents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the harsh conditions of acyl chloride formation. nih.gov This approach offers high yields and is compatible with a broad spectrum of functional groups. The synthesis of specialized amides, such as N-trifluoromethyl amides, can also be achieved from the carboxylic acid derivative under mild conditions using specific reagents like isothiocyanates in the presence of silver fluoride. nih.gov

| Method | Key Reagents | Description |

|---|---|---|

| Via Acyl Chloride | SOCl₂, (COCl)₂ | The carboxylic acid is converted to an acyl chloride, which readily reacts with a primary or secondary amine. researchgate.netnih.gov |

| Peptide Coupling | HATU, HOBt, EDC | Direct formation of the amide bond from the carboxylic acid and amine, mediated by a coupling agent to form an active intermediate. |

| Mixed Anhydride | Ethyl Chloroformate | Activation of the carboxylic acid by forming a mixed anhydride, which then reacts with an amine. researchgate.net |

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 6-methyl-3-(trifluoromethyl)picolinic acid is significantly less basic and nucleophilic compared to pyridine itself. This is due to the combined electron-withdrawing effects of the aromatic ring, the adjacent carboxylic acid group, and, most notably, the powerful inductive effect of the trifluoromethyl group at the C3 position. Consequently, the nitrogen atom is generally unreactive toward electrophiles.

Standard reactions like N-alkylation (the Menschutkin reaction), which proceed readily with electron-rich pyridines, would be exceedingly difficult with this substrate. nih.gov However, reaction with stronger electrophiles or oxidizing agents can still occur. N-oxidation of the pyridine nitrogen using a strong oxidant like a peroxy acid (e.g., m-CPBA) can produce the corresponding pyridine N-oxide. researchgate.net The formation of an N-oxide is a crucial transformation, as it electronically alters the ring, activating the C2 and C4 positions for nucleophilic substitution and modifying the reactivity of the other ring substituents. researchgate.net

Transformations Involving the Methyl Group

The methyl group at the C6 position is a versatile handle for further molecular elaboration. Its reactivity is analogous to that of 2-picoline, where the methyl protons are acidic and susceptible to deprotonation, and the group itself can be oxidized.

One of the most significant transformations of the methyl group is its oxidation to a carboxylic acid. This reaction can be accomplished using strong oxidizing agents such as potassium dichromate or potassium permanganate (B83412) under acidic conditions, converting the 6-methyl derivative into a pyridine-2,6-dicarboxylic acid scaffold. google.com This transformation is a common strategy in the synthesis of functionalized pyridine compounds. nih.gov

Additionally, the methyl group is sufficiently activated by the adjacent ring nitrogen to participate in condensation reactions. After deprotonation with a strong base (e.g., an organolithium reagent or LDA), the resulting carbanion can act as a nucleophile, reacting with various electrophiles, most commonly aldehydes and ketones, in Knoevenagel-type condensations. researchgate.netacs.org This pathway allows for the extension of the side-chain and the formation of new carbon-carbon bonds, leading to styryl derivatives or alcohol intermediates. researchgate.net

Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Kinetics

The CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). Pyridine itself is already electron-deficient and reacts slowly in EAS, so the addition of a strong deactivating group like trifluoromethyl makes such reactions highly unfavorable. researchgate.net Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at an activated position (C2, C4, or C6).

In terms of kinetics, the electron-withdrawing nature of the CF₃ group slows down reactions that involve the formation of a positive charge on the pyridine ring, such as electrophilic attack. However, it can accelerate reactions that are favored by lower electron density. The CF₃ group also impacts the acidity of other functional groups; it increases the acidity of the carboxylic acid proton and significantly decreases the basicity of the pyridine nitrogen. This modulation of the molecule's electronic landscape is a key factor in its chemical behavior and derivatization pathways. chemrxiv.orgacs.org

Exploration of Nucleophilic and Electrophilic Substitution Patterns on the Pyridine Ring

The pyridine ring in 6-methyl-3-(trifluoromethyl)picolinic acid is significantly influenced by its substituents, leading to distinct patterns of reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the potent electron-withdrawing trifluoromethyl group at the 3-position, in conjunction with the inherent electron deficiency of the pyridine ring, renders the molecule highly susceptible to nucleophilic aromatic substitution. This activation is most pronounced at the positions ortho and para to the trifluoromethyl group, namely the 2, 4, and 6-positions. The carboxylic acid group at the 2-position and the methyl group at the 6-position can be displaced by strong nucleophiles under appropriate conditions. However, the most likely positions for nucleophilic attack on the pyridine ring itself, assuming a suitable leaving group is present, would be the 4- and 5-positions.

Research on related trifluoromethyl-substituted pyridines has shown that nucleophilic substitution is a viable method for introducing a variety of functional groups. For instance, in 2,6-dichloro-3-(trifluoromethyl)pyridine, the regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. The trifluoromethyl group strongly directs incoming nucleophiles to the adjacent positions.

Electrophilic Aromatic Substitution (SEAr):

Conversely, the pyridine ring of 6-methyl-3-(trifluoromethyl)picolinic acid is strongly deactivated towards electrophilic aromatic substitution. The electron-withdrawing nature of the nitrogen heteroatom, the trifluoromethyl group, and the carboxylic acid group collectively reduce the electron density of the ring, making it less attractive to electrophiles. The methyl group at the 6-position is an activating group and would typically direct electrophiles to the ortho (5-position) and para (3-position, which is already substituted) positions. However, its activating effect is largely overshadowed by the powerful deactivating effects of the other substituents.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the substitution would likely be directed to the 5-position. This is due to the meta-directing influence of the trifluoromethyl and carboxylic acid groups relative to their positions, and the ortho-directing effect of the methyl group. Common electrophilic substitution reactions like nitration and halogenation are expected to proceed with low yields and require forcing conditions. For example, nitration of deactivated pyridine rings often requires strong acid catalysis.

Table 1: Predicted Regioselectivity of Substitution Reactions on the Pyridine Ring of 6-Methyl-3-(trifluoromethyl)picolinic Acid

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) with a leaving group at C4 or C5 | Substitution at the position of the leaving group | The -CF₃ group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. |

| Electrophilic Aromatic Substitution | E⁺ (e.g., NO₂⁺, Br⁺) / Strong Acid | Substitution at the 5-position | The ring is heavily deactivated. The directing effects of -CH₃ (ortho) and -COOH/-CF₃ (meta) converge at the 5-position. |

Synthesis of Advanced 6-Methyl-3-(trifluoromethyl)picolinic Acid Derivatives for Research Purposes

The derivatization of 6-methyl-3-(trifluoromethyl)picolinic acid is of significant interest for the development of new bioactive molecules, particularly in the agrochemical and pharmaceutical fields. The primary sites for derivatization are the carboxylic acid group and the pyridine ring itself.

Amide and Ester Derivatives:

The most straightforward derivatization pathway involves the conversion of the carboxylic acid moiety into a wide range of amides and esters. These transformations are typically achieved through standard coupling reactions. For amide synthesis, the carboxylic acid can be activated with reagents such as thionyl chloride or a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. This approach allows for the introduction of diverse functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.

Esterification can be accomplished through Fischer esterification with an alcohol under acidic catalysis, or by reacting the corresponding acyl chloride with an alcohol. These ester derivatives often serve as important intermediates in further synthetic transformations or as prodrugs.

The synthesis of trifluoromethylpyridine amide derivatives has been a key strategy in the development of novel agrochemicals. These derivatives have shown a broad spectrum of biological activities.

Derivatives from Ring Substitution:

Advanced derivatives can also be synthesized by leveraging the substitution patterns discussed in the previous section. Nucleophilic aromatic substitution on a halogenated precursor of 6-methyl-3-(trifluoromethyl)picolinic acid can introduce various substituents onto the pyridine ring. For example, displacement of a chloro or fluoro group at the 4- or 5-position with amines, alcohols, or thiols can lead to a diverse library of compounds for biological screening.

Table 2: Examples of Synthetic Pathways to Advanced Derivatives of 6-Methyl-3-(trifluoromethyl)picolinic Acid

| Derivative Type | Synthetic Method | Example Reagents | Potential Research Applications |

|---|---|---|---|

| Amides | Carboxylic acid activation followed by amination | SOCl₂, then R₁R₂NH | Agrochemicals, Pharmaceuticals |

| Esters | Fischer esterification or Acyl chloride route | R-OH, H⁺ or SOCl₂, then R-OH | Synthetic Intermediates, Prodrugs |

| Ring-substituted analogs | Nucleophilic aromatic substitution on a halogenated precursor | R-NH₂, R-OH, R-SH | Discovery of new bioactive molecules with modified properties |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of a molecule by mapping the chemical environments of its constituent atoms.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Analysis

¹H NMR (Proton NMR) would be used to identify the number and types of hydrogen atoms, revealing information about the substitution pattern on the pyridine (B92270) ring and the methyl group.

¹³C NMR (Carbon-13 NMR) provides a count of the unique carbon atoms and information about their hybridization and electronic environment, including the carboxylic acid, methyl, and trifluoromethyl groups, as well as the carbons of the pyridine ring.

¹⁹F NMR (Fluorine-19 NMR) is particularly crucial for fluorine-containing compounds. It would provide a distinct signal for the trifluoromethyl (-CF₃) group, and its chemical shift would offer insight into the electronic effects of the surrounding substituents on the pyridine ring.

Despite the theoretical importance of these analyses, no experimental spectra or tabulated chemical shift data for 6-Methyl-3-(trifluoromethyl)picolinic acid have been published.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure by showing correlations between different nuclei. For instance, HMBC could definitively link the methyl protons to the C6 carbon of the pyridine ring. Regrettably, no such 2D NMR studies for this specific compound are available in the literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₆F₃NO₂). This high-precision data is critical for confirming the identity of a newly synthesized compound. No HRMS data for 6-Methyl-3-(trifluoromethyl)picolinic acid has been reported.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. It would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. Analysis of the fragmentation patterns induced in the mass spectrometer (MS/MS) would further validate the structure. As with other techniques, specific ESI-MS data for this compound is absent from the scientific record.

Chromatographic Methods for Purity Assessment and Isolation

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are standard for assessing the purity of a chemical sample and for its isolation. The development of a specific chromatographic method would be essential for ensuring the quality of any sample of 6-Methyl-3-(trifluoromethyl)picolinic acid used in further research. However, no published methods detailing the chromatographic separation or purity analysis of this compound could be found.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical step in the analysis of 6-Methyl-3-(trifluoromethyl)picolinic acid, ensuring accurate determination of its purity and enabling reliable quantification. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, a suitable method can be developed based on the principles of reversed-phase chromatography, which is well-suited for the separation of small organic molecules like picolinic acid derivatives. google.comnih.gov

A typical starting point for method development would involve a C18 stationary phase, which provides a hydrophobic surface for the separation of analytes from a polar mobile phase. The mobile phase composition is a key parameter to optimize, typically consisting of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier, such as acetonitrile (B52724) or methanol. The retention of 6-Methyl-3-(trifluoromethyl)picolinic acid on the column will be influenced by the polarity of the mobile phase; a higher concentration of the organic modifier will lead to a shorter retention time.

Given the acidic nature of the carboxylic acid group, the pH of the mobile phase is a critical factor. Maintaining a pH below the pKa of the carboxylic acid will ensure that the compound is in its neutral, protonated form, which generally leads to better retention and peak shape on a reversed-phase column. A buffer, such as phosphate (B84403) or acetate, is typically incorporated into the aqueous portion of the mobile phase to maintain a constant pH throughout the analysis.

Detection is most commonly achieved using a UV detector, as the pyridine ring of the molecule is expected to absorb UV light. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A wavelength in the range of 260-280 nm is often a good starting point for pyridine derivatives.

A hypothetical HPLC method for the analysis of 6-Methyl-3-(trifluoromethyl)picolinic acid is outlined in the table below. It is important to note that this method is illustrative and would require experimental optimization and validation.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 6-Methyl-3-(trifluoromethyl)picolinic acid

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | | Gradient | 20% B to 80% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 270 nm | | Injection Volume | 10 µL |

Computational and Theoretical Investigations of 6 Methyl 3 Trifluoromethyl Picolinic Acid

Computational Prediction and Validation of Spectroscopic Data

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of molecules. For 6-Methyl-3-(trifluoromethyl)picolinic acid, these calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus.

The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(2d,p)) is crucial for obtaining accurate results that correlate well with experimental data.

A hypothetical table of calculated ¹³C and ¹H NMR chemical shifts for 6-Methyl-3-(trifluoromethyl)picolinic acid is presented below. The values are illustrative and would be derived from DFT calculations.

Table 1: Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for 6-Methyl-3-(trifluoromethyl)picolinic acid

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|---|

| COOH | 168.5 | H (COOH) | 12.1 |

| C2 | 150.2 | H4 | 8.1 |

| C3 | 128.9 (q, J(C,F) ≈ 35 Hz) | H5 | 7.8 |

| C4 | 140.1 | CH₃ | 2.6 |

| C5 | 125.4 | ||

| C6 | 158.7 | ||

| CH₃ | 22.3 |

Note: The presented chemical shift values and coupling constants (J) are hypothetical and serve as an example of what would be obtained from theoretical calculations.

Vibrational Frequency Analysis and FT-IR Spectra Prediction

Vibrational frequency analysis, coupled with the prediction of Fourier-transform infrared (FT-IR) spectra, provides valuable insights into the molecular structure and bonding of 6-Methyl-3-(trifluoromethyl)picolinic acid. These calculations are also typically performed using DFT methods.

Following geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other theoretical approximations. The intensity of each vibrational mode is also calculated, allowing for the generation of a theoretical FT-IR spectrum.

Key vibrational modes for 6-Methyl-3-(trifluoromethyl)picolinic acid would include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches of the trifluoromethyl group, and various aromatic C-H and C-C stretching and bending modes.

Table 2: Predicted Vibrational Frequencies and Assignments for 6-Methyl-3-(trifluoromethyl)picolinic acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3450 | Carboxylic acid O-H stretch |

| ν(C-H) | 3050-2950 | Aromatic and methyl C-H stretches |

| ν(C=O) | 1720 | Carboxylic acid C=O stretch |

| ν(C=C), ν(C=N) | 1600-1450 | Pyridine (B92270) ring stretching |

| δ(C-H) | 1450-1350 | Methyl and aromatic C-H bending |

| ν(C-F) | 1300-1100 | Trifluoromethyl C-F stretches |

Note: The frequencies in this table are illustrative and represent typical ranges for the assigned functional groups.

Molecular Dynamics and Conformational Landscape Exploration

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and dynamic behavior of 6-Methyl-3-(trifluoromethyl)picolinic acid. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time.

MD simulations can reveal the preferred conformations of the molecule, particularly concerning the orientation of the carboxylic acid group relative to the pyridine ring and the rotational barrier of the methyl and trifluoromethyl groups. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

The conformational analysis of 6-Methyl-3-(trifluoromethyl)picolinic acid would likely focus on the dihedral angle between the carboxylic acid group and the pyridine ring, as intramolecular hydrogen bonding and steric interactions with the adjacent methyl group would influence the preferred geometry.

Investigation of Non-Linear Optical (NLO) Properties and Birefringence Potential

Computational chemistry provides a powerful avenue for the investigation of the non-linear optical (NLO) properties of molecules like 6-Methyl-3-(trifluoromethyl)picolinic acid. These properties are of interest for applications in photonics and optoelectronics.

The NLO response of a molecule is determined by its hyperpolarizability. Theoretical calculations, often using DFT or time-dependent DFT (TD-DFT), can predict the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) of a molecule. These calculations involve determining the change in the molecule's dipole moment in the presence of an external electric field.

The presence of both electron-donating (methyl group) and electron-withdrawing (trifluoromethyl and carboxylic acid groups) substituents on the pyridine ring can lead to a significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. The birefringence potential, or the difference in refractive index along different crystallographic axes, is related to the anisotropy of the molecular polarizability.

Table 3: Hypothetical Calculated NLO Properties for 6-Methyl-3-(trifluoromethyl)picolinic acid

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 95 x 10⁻²⁴ esu |

Note: These values are hypothetical and serve as an example of the data that would be generated from NLO calculations.

Research Applications in Organic Synthesis, Catalysis, and Materials Science

Role as a Versatile Intermediate in Multi-Component and Cascade Reactions

Picolinic acids are recognized for their utility as bifunctional intermediates in complex organic transformations. The structure of 6-Methyl-3-(trifluoromethyl)picolinic acid, containing both a carboxylic acid and a pyridine (B92270) nitrogen atom, makes it a suitable candidate for multi-component and cascade reactions. Cascade reactions, which involve a sequence of intramolecular transformations, are highly efficient for building molecular complexity from relatively simple starting materials.

The presence of distinct reactive sites allows for sequential functionalization. For instance, the carboxylic acid can participate in esterification or amidation reactions, while the pyridine ring can undergo various substitutions. This dual reactivity is fundamental to its potential use in cascade sequences where an initial reaction at one site triggers a subsequent cyclization or transformation involving another part of the molecule. While specific, named multi-component reactions prominently featuring this exact molecule are not extensively documented in current literature, its structural motifs are analogous to those found in substrates for reactions like the aza-Michael addition-cyclization cascade, which transforms molecules with amine and carboxylic acid functionalities into stable heterocyclic structures. frontiersin.org

Development of Novel Chemical Tools and Reagents

Substituted picolinic acids serve as valuable scaffolds for the development of new chemical tools and reagents. The tailored electronic and steric properties of 6-Methyl-3-(trifluoromethyl)picolinic acid make it an attractive starting material for synthesizing more complex molecules with specific functionalities. Researchers can leverage the existing core structure to build larger assemblies, using the picolinic acid moiety as a foundational building block for creating specialized chelators, probes, or synthons for targeted organic synthesis.

Ligand Design for Transition Metal Catalysis

The rational design of ligands is a cornerstone of modern transition metal catalysis, enabling control over the steric and electronic environment of a metal center to dictate catalytic activity and selectivity. umsl.eduescholarship.org Picolinic acids are effective bidentate chelating ligands, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen atom to form stable complexes. ajol.info The specific substituents on the pyridine ring of 6-Methyl-3-(trifluoromethyl)picolinic acid allow for the fine-tuning of these properties.

The methyl group at the 6-position provides steric bulk near the coordination site and acts as a weak electron-donating group. Conversely, the trifluoromethyl group at the 3-position is a potent electron-withdrawing group due to its strong inductive effect. mdpi.com This electronic push-pull relationship modulates the electron density on the pyridine nitrogen, which in turn influences the strength of the metal-ligand bond and the redox properties of the resulting metal complex. This ability to tune the electronic character of the metal center is crucial for optimizing catalytic cycles in various transformations. umsl.edu

The chelation of 6-Methyl-3-(trifluoromethyl)picolinic acid to transition metals is expected to form stable metal-picolinate complexes. A closely related compound, 5-(trifluoromethyl)picolinic acid, has been shown to form monoanionic bidentate ligands in complexes with various transition metals, including Cobalt(II), Chromium(III), Manganese(II), and Iridium(III). nih.gov These complexes often exhibit interesting physical and chemical properties relevant to catalysis. By analogy, 6-Methyl-3-(trifluoromethyl)picolinic acid can be expected to form similar five-membered chelate rings with metal centers, creating a rigid and stable coordination environment that is often desirable in catalytic applications. The specific electronic tuning afforded by its substituents can be harnessed to develop catalysts for reactions such as cross-coupling, oxidation, and hydrogenation. mdpi.com

| Property | Description |

| Coordination Mode | Bidentate (N, O-chelation) |

| Expected Metal Partners | Co(II), Ni(II), Zn(II), Cr(III), Mn(II), Ir(III) |

| Key Structural Feature | Formation of a stable 5-membered chelate ring |

| Influence on Metal Center | Modulates redox potential and Lewis acidity |

Exploration in Advanced Materials Development

The unique electronic and photophysical properties of transition metal complexes make them attractive for applications in advanced materials, such as organic light-emitting diodes (OLEDs). nih.gov Picolinic acid derivatives are valuable ligands in this context. For example, transition metal complexes of 5-(trifluoromethyl)picolinic acid have been investigated as promising phosphorescent materials due to their notable photophysical and electrochemical properties. nih.gov The incorporation of 6-Methyl-3-(trifluoromethyl)picolinic acid into such materials could offer a strategy for further tuning these characteristics.

The trifluoromethyl (CF3) group plays a critical role in materials science for its ability to profoundly alter molecular properties. mdpi.com As one of the strongest electron-withdrawing groups in organic chemistry, its substitution onto the picolinic acid ring significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This modification directly impacts the electronic and optical properties of any material incorporating this ligand, such as its absorption spectrum, emission wavelength, and charge-transport capabilities. This makes the CF3 group a powerful tool for designing materials with targeted electronic behaviors for applications in electronics and photonics.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

From a purely chemical standpoint, structure-activity relationship (SAR) studies of 6-Methyl-3-(trifluoromethyl)picolinic acid focus on how its constituent parts influence its chemical reactivity and coordination properties. The molecule presents an interesting case study due to the opposing electronic effects of its substituents.

Trifluoromethyl Group (CF3): Located at the 3-position, this group is strongly electron-withdrawing. It decreases the basicity of the pyridine nitrogen, which can weaken the metal-ligand bond. However, it also makes the metal center more electrophilic, which can enhance its catalytic activity in certain reactions.

Methyl Group (CH3): Located at the 6-position, this group is weakly electron-donating and provides steric hindrance. The steric bulk can influence the geometry of the resulting metal complex and control access of substrates to the catalytic center.

Picolinic Acid Core: This moiety provides the fundamental bidentate chelation that forms stable, rigid complexes with transition metals. ajol.info

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Coordination |

| -CF3 | 3 | Strong Electron-Withdrawing | Moderate | Decreases N basicity, increases metal electrophilicity |

| -CH3 | 6 | Weak Electron-Donating | Moderate | Provides steric hindrance near the metal center |

| -COOH | 2 | N/A (Part of core) | N/A | Forms one point of bidentate chelation |

Influence of Substituent Effects on Reactivity and Molecular Interactions

The chemical reactivity and molecular interaction profile of 6-Methyl-3-(trifluoromethyl)picolinic acid are fundamentally governed by the synergistic and antagonistic interplay of its constituent functional groups: the electron-donating methyl group (-CH₃), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the inherent electronic characteristics of the picolinic acid scaffold. These substituents modulate the electron density distribution, steric environment, and coordination properties of the molecule, thereby dictating its behavior in organic synthesis, catalysis, and materials science.

Electronic Effects

The electronic landscape of the pyridine ring in 6-Methyl-3-(trifluoromethyl)picolinic acid is complex, influenced by the opposing effects of the methyl and trifluoromethyl substituents, in addition to the electron-withdrawing nature of the ring nitrogen itself.

Trifluoromethyl Group (-CF₃): Positioned at the 3-position, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. nih.gov This effect significantly reduces the electron density across the aromatic system, which has several consequences. Firstly, it decreases the basicity of the pyridine nitrogen, making it a weaker Lewis base and less prone to protonation or coordination with metal centers compared to unsubstituted picolinic acid. nih.gov Secondly, the strong inductive withdrawal of electrons stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing the acidity (lowering the pKa) of the picolinic acid moiety. Thirdly, the deactivation of the ring makes the molecule less susceptible to electrophilic aromatic substitution but potentially more reactive towards nucleophilic aromatic substitution. evitachem.com

Methyl Group (-CH₃): Located at the 6-position, the methyl group acts as an electron-donating group through a combination of the inductive effect (+I) and hyperconjugation. This effect partially counteracts the electron-withdrawing nature of the ring nitrogen and the -CF₃ group. By donating electron density into the ring, the methyl group can influence the regioselectivity of certain reactions.

The net result is a highly polarized pyridine ring. The Hammett constants, which quantify the electron-donating or -withdrawing properties of substituents, illustrate this electronic push-pull dynamic.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral Reference |

| -CH₃ | -0.06 | -0.16 | Weakly Electron-Donating |

| -CF₃ | 0.44 | 0.57 | Strongly Electron-Withdrawing |

Data sourced from Schwarzenbach et al. oup.com

Steric Effects

Steric hindrance plays a critical role in defining the molecular interactions and reactivity of 6-Methyl-3-(trifluoromethyl)picolinic acid, particularly in coordination chemistry.

6-Methyl Group: The placement of the methyl group at the position ortho to the pyridine nitrogen creates significant steric bulk around this key coordination site. This hindrance can impede the approach of bulky reagents or metal ions, influencing the thermodynamics and kinetics of metal complex formation. The geometry of the resulting chelate ring, formed by coordination through the pyridine nitrogen and the carboxylate oxygen, will be constrained by the presence of this ortho-substituent. researchgate.net

3-Trifluoromethyl Group: The trifluoromethyl group is known to be substantially bulkier than a methyl group. nih.govmdpi.com Its presence at the 3-position can influence the preferred conformation of the carboxylic acid group and create steric demands that affect intermolecular packing in the solid state or interactions with binding sites in catalytic or biological systems.

| Group | Van der Waals Radius (Å) | Steric Character |

|---|---|---|

| -H | 1.20 | Minimal |

| -CH₃ | 2.00 | Moderate |

| -CF₃ | >2.00 | Bulky/Large |

Data for -H and -CH₃ sourced from standard tables. The -CF₃ group is noted to be significantly larger than -CH₃. nih.gov

Impact on Molecular Interactions and Chelation

Picolinic acid and its derivatives are classic bidentate chelating agents, coordinating to metal ions via the pyridine nitrogen and one of the carboxylate oxygens. The substituents on 6-Methyl-3-(trifluoromethyl)picolinic acid finely tune this behavior.

Chelation Strength and Geometry: The reduced basicity of the nitrogen atom due to the -CF₃ group weakens its donor capability, potentially leading to less stable metal complexes compared to unsubstituted picolinic acid. Simultaneously, the steric hindrance from the 6-methyl group can dictate the coordination geometry, favoring specific conformations or even preventing the formation of certain complex structures that would otherwise be accessible.

Lipophilicity and Solubility: The trifluoromethyl group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88). nih.govmdpi.com This property enhances solubility in nonpolar organic solvents and can be leveraged in materials science for creating components that are compatible with organic matrices or in catalysis for reactions conducted in non-aqueous media. This increased lipophilicity facilitates membrane permeability, a property often exploited in drug design. mdpi.com

Conclusion and Future Directions in 6 Methyl 3 Trifluoromethyl Picolinic Acid Research

Summary of Key Academic Findings and Methodologies

Research into picolinic acid derivatives has predominantly focused on their application as synthetic auxin herbicides. nih.govoup.com These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to phytotoxicity at high concentrations. oup.com A significant body of work has been dedicated to the design, synthesis, and structure-activity relationship (SAR) studies of novel picolinic acid analogs to develop new and more effective herbicides. nih.govnih.govmdpi.com

Key Findings in Picolinic Acid Herbicide Research:

Mechanism of Action: Picolinic acid-based herbicides are classified as synthetic auxins. oup.com They bind to auxin receptors, such as the F-box protein TIR1 and other auxin F-box (AFB) proteins, leading to the degradation of Aux/IAA transcriptional repressors and subsequent overstimulation of auxin-responsive genes, ultimately causing plant death. oup.com Notably, some picolinic acid derivatives exhibit preferential binding to specific AFB proteins, like AFB5, which can influence their herbicidal selectivity and efficacy. researchgate.net

Structural Modifications: A common strategy in the development of new picolinic acid herbicides involves the modification of the pyridine (B92270) ring at various positions. For instance, the introduction of aryl or pyrazolyl groups at the 6-position has been shown to yield compounds with potent herbicidal activity. nih.govnih.gov

Role of Trifluoromethyl Group: The trifluoromethyl (CF3) group is a crucial substituent in many modern agrochemicals and pharmaceuticals. nih.gov Its high electronegativity and lipophilicity can enhance the biological activity, metabolic stability, and uptake of the parent molecule. Research on other trifluoromethylated pyridines has demonstrated their importance as key intermediates in the synthesis of active ingredients. nih.govchemicalbook.com

Common Methodologies:

The synthesis of functionalized picolinic acids often involves multi-step reaction sequences. Common starting materials include substituted picolines which are then oxidized to the corresponding picolinic acid. google.com The introduction of the trifluoromethyl group can be challenging and is often achieved through the use of specialized fluorinating reagents or by starting with a trifluoromethyl-containing building block. nih.gov

Structure-activity relationships are typically investigated through the systematic synthesis of a library of analogs followed by biological screening. Computational methods, such as molecular docking, are increasingly being used to predict the binding of new derivatives to target proteins and to guide the design of more potent compounds. nih.gov

Identified Research Gaps and Challenges

The most significant research gap is the lack of specific studies on 6-Methyl-3-(trifluoromethyl)picolinic acid . While the individual components of its structure (the picolinic acid core, a methyl group, and a trifluoromethyl group) are well-represented in the broader chemical literature, their specific combination and substitution pattern have not been a focus of published research.

Specific Research Gaps:

Synthesis: There is no established and optimized synthetic route specifically for 6-Methyl-3-(trifluoromethyl)picolinic acid in the public domain. The development of an efficient and scalable synthesis would be the first step toward enabling further research.

Biological Activity: The herbicidal activity, or any other biological activity, of 6-Methyl-3-(trifluoromethyl)picolinic acid is unknown. It has not been reported in broad screening campaigns for new agrochemicals or pharmaceuticals.

Physicochemical Properties: Basic physicochemical properties, such as solubility, pKa, and logP, which are crucial for predicting its behavior in biological and environmental systems, have not been experimentally determined.

Structure-Activity Relationship: Without data on the compound itself, its place within the broader structure-activity landscape of picolinic acid herbicides cannot be determined. It is unclear how the combination of a methyl group at the 6-position and a trifluoromethyl group at the 3-position would influence its interaction with auxin receptors.

Challenges:

Synthesis: The synthesis of polysubstituted pyridines can be challenging due to issues with regioselectivity. The introduction of a trifluoromethyl group often requires harsh reaction conditions or expensive reagents, which can be a barrier to initial exploratory studies. researchgate.net

Biological Screening: A comprehensive evaluation of the biological activity of a new compound requires access to a wide range of bioassays, which can be resource-intensive.

Prospective Research Avenues and Innovative Methodological Approaches

The lack of information on 6-Methyl-3-(trifluoromethyl)picolinic acid presents a clear opportunity for original research. Future work should be directed at systematically characterizing this compound and evaluating its potential applications.

Prospective Research Avenues:

Synthesis and Characterization: The primary focus should be on developing a robust synthetic route to 6-Methyl-3-(trifluoromethyl)picolinic acid. This could involve the functionalization of a pre-existing substituted pyridine or the construction of the pyridine ring from acyclic precursors. Once synthesized, a full characterization of its structural and physicochemical properties should be undertaken.

Herbicidal Activity Screening: Given the prominence of picolinic acids as herbicides, the initial biological screening of 6-Methyl-3-(trifluoromethyl)picolinic acid should focus on its phytotoxicity. This would involve testing its effects on the growth of various weed and crop species.

Mechanism of Action Studies: If herbicidal activity is observed, further studies should be conducted to determine its mechanism of action. This could involve investigating its binding to auxin receptors and its effects on auxin-related gene expression.

Exploration of Other Biological Activities: While the primary focus may be on herbicidal activity, the compound should also be screened for other potential biological activities, such as antifungal, insecticidal, or pharmaceutical properties. Picolinic acid derivatives have been explored for a range of applications, and the unique substitution pattern of this compound may confer novel activities. ontosight.ai

Innovative Methodological Approaches:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening methods could accelerate the synthesis and biological evaluation of not only 6-Methyl-3-(trifluoromethyl)picolinic acid but also a library of related analogs. This would allow for a rapid exploration of the structure-activity landscape.

Computational Chemistry: In silico methods, such as molecular docking and quantum mechanical calculations, can be used to predict the binding of 6-Methyl-3-(trifluoromethyl)picolinic acid to auxin receptors and to guide the design of derivatives with improved activity.

Cheminformatics: The analysis of large datasets of existing herbicides and other bioactive molecules can help to identify promising structural motifs and to predict the potential activity of new compounds. researchgate.net

Q & A

What are the established synthetic routes for 6-Methyl-3-(trifluoromethyl)picolinic acid, and what key reaction parameters influence yield?

Basic Research Question

The synthesis typically involves halogenation, nucleophilic substitution, or coupling reactions. For example, describes a multi-stage process using n-butyllithium in hexanes/diethyl ether at low temperatures (-70°C to 20°C), followed by hydrolysis with HCl to achieve a 35% yield . Key parameters include:

- Temperature control : Sub-zero conditions prevent side reactions.

- Catalyst selection : Organolithium reagents (e.g., n-BuLi) enhance reactivity.

- Purification : Flash chromatography (as in ) or recrystallization improves purity .

Methodological Tip : Optimize stoichiometry and reaction time to mitigate byproducts.

How can researchers characterize the structural purity of 6-Methyl-3-(trifluoromethyl)picolinic acid using spectroscopic methods?

Basic Research Question

Characterization relies on:

- NMR Spectroscopy : reports and NMR to confirm substituent positions and trifluoromethyl integration.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight .

- HPLC : Assess purity (>95%) by comparing retention times with standards.

Data Contradiction Note : Discrepancies in NMR splitting patterns may indicate stereochemical impurities, requiring 2D NMR (e.g., COSY, HSQC) for resolution.

What safety protocols are recommended for handling 6-Methyl-3-(trifluoromethyl)picolinic acid in laboratory settings?

Basic Research Question

Refer to SDS guidelines ():

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation .

- Spill Management : Neutralize acids with sodium bicarbonate and adsorb with inert materials.

Gap Alert : The SDS lacks specific toxicity data; assume acute toxicity and prioritize acute exposure protocols.

How can conflicting reports on synthetic yields be systematically addressed in method optimization studies?

Advanced Research Question

Conflicting yields (e.g., 35% in vs. higher yields in other methods) arise from:

- Reagent Purity : Impurities in organolithium reagents reduce efficiency.

- Solvent Anhydrousness : Trace moisture deactivates catalysts.

Resolution Strategy :

Conduct Design of Experiments (DoE) to test variables (temperature, catalyst loading).

Use in-situ monitoring (e.g., FTIR) to track reaction progress .

What strategies are effective in elucidating the electronic effects of the trifluoromethyl group on the reactivity of picolinic acid derivatives?

Advanced Research Question

The electron-withdrawing trifluoromethyl group alters:

- Acidity : Enhanced carboxylic acid proton donation (measure pKa via potentiometric titration).

- Suzuki Coupling : Reduced electron density at the pyridine ring slows cross-coupling (compare with non-fluorinated analogs in ) .

Computational Approach : DFT calculations (e.g., Gaussian) model charge distribution and frontier molecular orbitals.

What analytical challenges arise in quantifying trace impurities in 6-Methyl-3-(trifluoromethyl)picolinic acid, and how can they be mitigated?

Advanced Research Question

Challenges include:

- Fluorine Interference : NMR signals overlap with impurities.

- Low Abundance : Trace byproducts (<0.1%) require high-sensitivity LC-MS/MS .

Mitigation : - Use orthogonal methods (e.g., ion chromatography for anionic impurities).

- Spike samples with isotopically labeled internal standards.

How does the steric bulk of the trifluoromethyl group influence regioselectivity in derivative synthesis?

Advanced Research Question

The trifluoromethyl group directs electrophilic substitution to the para position (relative to COOH). notes similar steric effects in quinoline derivatives .

Experimental Design :

Synthesize isomers via directed ortho-metalation.

Compare NMR coupling constants to confirm regiochemistry.

What methodologies are recommended for assessing the ecological impact of 6-Methyl-3-(trifluoromethyl)picolinic acid?

Research Gap Highlight

While lacks ecological data, standard approaches include:

- Biodegradation Assays : OECD 301 series tests for microbial breakdown.

- Aquatic Toxicity : Daphnia magna or algae growth inhibition studies.

Urgency : Persistent fluorinated compounds may bioaccumulate; prioritize tiered risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.